ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, thioxo, and ester groups
Preparation Methods
The synthesis of ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core benzoxadiazocine structure, followed by the introduction of the nitro, thioxo, and ester groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context and the molecular targets present .
Comparison with Similar Compounds
Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-fluorophenyl)-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: This compound has a fluorophenyl group instead of an ethyl group, which can affect its reactivity and interactions with biological molecules.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a different core structure but shares some functional groups, such as the ester group, which can lead to similar reactivity in certain reactions.
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 10-ethyl-9-methyl-4-nitro-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-4-18-15(25)17-13-10-8-9(19(21)22)6-7-11(10)24-16(18,3)12(13)14(20)23-5-2/h6-8,12-13H,4-5H2,1-3H3,(H,17,25) |
InChI Key |
MAJUSLPWTPYXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)[N+](=O)[O-])C)C(=O)OCC |
Origin of Product |
United States |
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